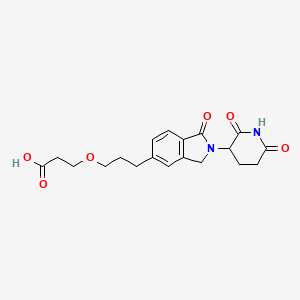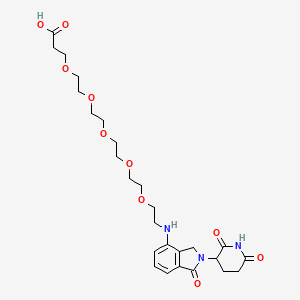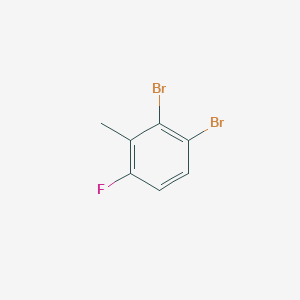
(2,4-Dichloro-5-(methylthio)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichloro-5-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and a methylthio group. It is commonly used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-(methylthio)phenyl)boronic acid typically involves the reaction of 2,4-dichloro-5-(methylthio)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired boronic acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2,4-Dichloro-5-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products formed are biaryl or vinyl-aryl compounds.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for coupling reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.
Substituted Phenyl Compounds: Formed through nucleophilic substitution of chlorine atoms.
科学研究应用
(2,4-Dichloro-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active molecules, such as inhibitors and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
作用机制
The mechanism of action of (2,4-Dichloro-5-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the carbon-carbon bond. The boronic acid functional group plays a crucial role in stabilizing the palladium complex and enhancing the reactivity of the coupling reaction.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenylboronic Acid: Similar structure but lacks the methylthio group.
2-(Methylthio)phenylboronic Acid: Similar structure but lacks the chlorine atoms.
4-(Methylthio)phenylboronic Acid: Similar structure but with different substitution pattern.
Uniqueness
(2,4-Dichloro-5-(methylthio)phenyl)boronic acid is unique due to the presence of both chlorine and methylthio substituents on the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions. The combination of these functional groups allows for versatile applications in various fields of research and industry.
属性
分子式 |
C7H7BCl2O2S |
|---|---|
分子量 |
236.91 g/mol |
IUPAC 名称 |
(2,4-dichloro-5-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BCl2O2S/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 |
InChI 键 |
GRBLKMYHHOATGQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1Cl)Cl)SC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)





![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)

![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)

